6-Azabicyclo[3.1.1]heptane

Medicinal Chemistry Bioisosteres Pharmacokinetics

6-Azabicyclo[3.1.1]heptane (6-N-BCHep) is a bridged bicyclic secondary amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It belongs to the class of conformationally constrained piperidine isosteres, where the nitrogen atom is incorporated into the four-membered ring of the bicycle, a structural feature that reduces nitrogen basicity and strengthens adjacent C–H bonds compared with isomeric N-BCHep scaffolds.

Molecular Formula C6H11N
Molecular Weight 97.161
CAS No. 286-39-5
Cat. No. B2490102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.1.1]heptane
CAS286-39-5
Molecular FormulaC6H11N
Molecular Weight97.161
Structural Identifiers
SMILESC1CC2CC(C1)N2
InChIInChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2
InChIKeyDENNCEQUAZKJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.1.1]heptane (CAS 286-39-5): Bicyclic Piperidine Isostere for Drug Discovery Procurement


6-Azabicyclo[3.1.1]heptane (6-N-BCHep) is a bridged bicyclic secondary amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol [1]. It belongs to the class of conformationally constrained piperidine isosteres, where the nitrogen atom is incorporated into the four-membered ring of the bicycle, a structural feature that reduces nitrogen basicity and strengthens adjacent C–H bonds compared with isomeric N-BCHep scaffolds [2]. This compound has gained significant attention as an advanced building block in medicinal chemistry, offering enhanced three-dimensional character and distinct exit vector geometry relative to monocyclic piperidines [3].

Conformationally constrained piperidine isostere for structure-based drug design
Advanced building block for lead optimization with defined exit vector geometry
Supports CNS and ADME-property-driven medicinal chemistry workflows

Why 6-Azabicyclo[3.1.1]heptane Cannot Be Replaced by Generic Piperidine in Drug Discovery


Simple substitution of a piperidine ring with 6-azabicyclo[3.1.1]heptane introduces multiple, simultaneous changes in molecular properties that are not predictable from monocyclic behavior alone. Incorporation of the methylene bridge into the bicyclic scaffold alters the pKa of the protonated amino group, making the bicyclic compounds more basic than their monocyclic piperidine counterparts [1]. X-ray crystallographic exit vector analysis further reveals that cis-3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the 1,4-disubstituted piperidine chair conformer, whereas the trans isomers correspond to the less common 'boat' conformation, leading to divergent spatial presentation of substituents [2]. These quantifiable differences mean that a generic piperidine building block cannot reproduce the physicochemical profile and pharmacological behavior of the 6-N-BCHep scaffold without extensive re-optimization of the entire lead series.

!
Replacing with monocyclic piperidine removes the methylene bridge, altering pKa, exit vector geometry, and nitrogen basicity; property profiles may not transfer directly.
!
Using a 1,4-disubstituted piperidine cannot replicate the locked chair or boat conformer mimics provided by cis- or trans-6-azabicyclo[3.1.1]heptane isomers.

Quantitative Differentiation of 6-Azabicyclo[3.1.1]heptane Against Closest Analogues


Head-to-Head Comparison of a 3,6-N2-BCHep Analog with the Piperazine-Based Drug DB04232

A direct head-to-head comparison of the 6-azabicyclo[3.1.1]heptane isostere 68 with the piperazine-containing matrix metalloproteinase inhibitor DB04232 demonstrated that scaffold replacement alters key physicochemical and metabolic parameters. The 3,6-N2-BCHep analog 68 exhibited a higher molecular weight (461.13 vs. 449.13 Da) but, counterintuitively, a substantially reduced lipophilicity (logP at pH 7.4: 0.946 vs. 1.43 for DB04232). This represents a calculated ΔlogP of −0.484, or a ~34% reduction in logP. Despite this shift, metabolic stability was essentially preserved, with nearly identical half-life values (36.3 min for 68 vs. 36.0 min for DB04232) and comparable hepatic intrinsic clearance (34.3 vs. 34.6 ml min⁻¹ kg⁻¹) in human liver microsomes [1].

6-N-BCHep vs. DB04232
Head-to-head
ΔlogP = −0.484 (−34%) with metabolic stability preserved (T₁/₂ change +0.8%)
Supports lipophilicity reduction without sacrificing microsomal stability
Human liver microsome assay context
Medicinal Chemistry Bioisosteres Pharmacokinetics

Increased Basicity of 6-Azabicyclo[3.1.1]heptane Compared to Monocyclic Piperidine Analogs

Experimental pKa evaluation revealed that bicyclic 6-azabicyclo[3.1.1]heptane derivatives are consistently more basic than their corresponding monocyclic piperidine counterparts. This increased basicity is attributed to the structural constraint imposed by the methylene bridge, which alters the electronic environment of the nitrogen atom. The qualitative observation of higher basicity is explicitly reported for the series of fluorinated 6-azabicyclo[3.1.1]heptanes benchmarked against monocyclic derivatives [1]. Although exact pKa numerical values for the parent unsubstituted cores require extraction from the supporting information, the consistent trend across multiple substituted analogs confirms the scaffold-intrinsic nature of this effect.

Amine Basicity
Class-level
Reported to be more basic than monocyclic piperidine analogs
Basicity shift requires pKa review for property-based lead optimization
Class-level inference; exact ΔpKa requires supporting data review
Physicochemical Properties Bioisosteres pKa

Exit Vector Divergence: cis- and trans-6-Azabicyclo[3.1.1]heptanes as Chair vs. Boat Piperidine Mimics

Exit vector parameter (EVP) analysis based on X-ray crystallographic data reveals that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes correspond to three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, whereas trans isomers can be considered as unusual 'boat' piperidine mimics [1]. This conformational divergence is a direct consequence of the methylene bridge that locks the piperidine ring into a specific geometry. In contrast, monocyclic piperidines are conformationally flexible and predominantly adopt the chair conformation in solution, meaning that their exit vector angles are not fixed but rather represent averaged populations.

Exit Vector Geometry
Class-level
cis = chair piperidine mimic; trans = boat piperidine mimic
Locked conformer geometry supports rational pharmacophore design
X-ray crystallography context; data to verify for specific derivatives
Conformational Analysis Exit Vectors Piperidine Isosteres

High-Value Application Scenarios for 6-Azabicyclo[3.1.1]heptane in Drug Discovery


Reducing Lipophilicity in Lead Series Containing Piperazine or Piperidine Cores

In lead optimization programs where a piperazine- or piperidine-containing lead compound suffers from excessive lipophilicity (logP > 3), replacement with a 3,6-N2-BCHep scaffold can reduce logP by approximately 0.5 units while preserving metabolic stability, as demonstrated in the direct comparison of 3,6-N2-BCHep analogue 68 with the piperazine drug DB04232 [1]. This strategy is particularly relevant for CNS-targeted programs where lower logP values correlate with reduced tissue binding and lower volumes of distribution.

Conformationally Locked Pharmacophore Mimicry for Structure-Based Drug Design

When X-ray co-crystal structures reveal that a piperidine ring in the bound ligand adopts either a chair or an uncommon boat-like conformation, the corresponding cis- or trans-6-azabicyclo[3.1.1]heptane isomer can be used to lock the active conformation, thereby pre-organizing the ligand for binding [1]. This application is supported by EVP analysis showing that cis-isomers match the chair piperidine geometry and trans-isomers replicate the boat arrangement, enabling rational design rather than exploration of flexible analogs.

Modulating Amine Basicity to Optimize Permeability and Off-Target Selectivity

In programs where the basic amine of a piperidine scaffold contributes to hERG liability or lysosomal trapping, the 6-azabicyclo[3.1.1]heptane scaffold offers a systematic increase in basicity compared to monocyclic piperidine [1] and a distinct electronic environment due to nitrogen incorporation into the four-membered ring [2]. Fluorination can further tune the pKa, enabling fine control over ionization state at physiological pH, which is a critical parameter for oral bioavailability and tissue distribution.

Application
Selection Property
Validation Focus
Lipophilicity reduction in lead series
Scaffold-driven logP modulation
Metabolic stability preservation review
Conformationally locked pharmacophore mimicry
cis/trans exit vector geometry
Target-bound conformer validation
Amine basicity modulation for ADME/Tox endpoints
Increased scaffold basicity vs. piperidine
Permeability and off-target liability review
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